molecular formula C17H16F3N3O2 B11249856 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11249856
M. Wt: 351.32 g/mol
InChI Key: PESYNXSONFJAOE-UHFFFAOYSA-N
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Description

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of a hexahydrocinnolin ring and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization and substitution processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthetic process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Mechanism of Action

The mechanism of action of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group enhances the compound’s binding affinity and specificity by increasing its lipophilicity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE apart from similar compounds is its unique combination of a hexahydrocinnolin ring and a trifluoromethyl phenyl group. This structure imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and binding affinity. These characteristics make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H16F3N3O2

Molecular Weight

351.32 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)12-5-7-13(8-6-12)21-15(24)10-23-16(25)9-11-3-1-2-4-14(11)22-23/h5-9H,1-4,10H2,(H,21,24)

InChI Key

PESYNXSONFJAOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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